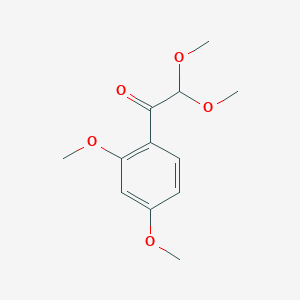![molecular formula C16H30O3Si B15170129 (3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal CAS No. 647014-94-6](/img/structure/B15170129.png)
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal is a complex organic compound characterized by its unique structural features It contains a tert-butyl(dimethyl)silyl group, a methoxy group, and a non-7-ynal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a stereoselective aldol reaction to form the core structure, followed by the introduction of the tert-butyl(dimethyl)silyl group and the methoxy group through protection and deprotection steps. The reaction conditions often involve the use of strong bases, such as lithium diisopropylamide, and protecting groups like tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
Applications De Recherche Scientifique
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal involves its interaction with various molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and stability. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments. The non-7-ynal backbone allows for further functionalization and modification, making it a versatile intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyhept-7-ynal: Similar structure but with a shorter carbon chain.
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-5-ynal: Similar structure but with the triple bond in a different position.
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-enal: Similar structure but with a double bond instead of a triple bond.
Propriétés
Numéro CAS |
647014-94-6 |
|---|---|
Formule moléculaire |
C16H30O3Si |
Poids moléculaire |
298.49 g/mol |
Nom IUPAC |
(3S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxynon-7-ynal |
InChI |
InChI=1S/C16H30O3Si/c1-8-9-10-11-15(14(18-5)12-13-17)19-20(6,7)16(2,3)4/h13-15H,10-12H2,1-7H3/t14-,15-/m0/s1 |
Clé InChI |
QTDJHJGWXKDYAP-GJZGRUSLSA-N |
SMILES isomérique |
CC#CCC[C@@H]([C@H](CC=O)OC)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC#CCCC(C(CC=O)OC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
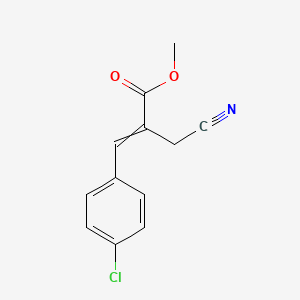
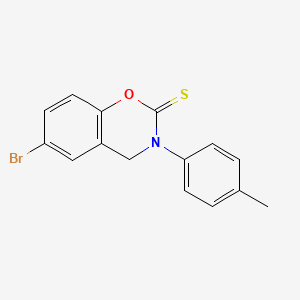
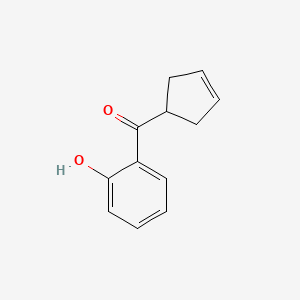
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
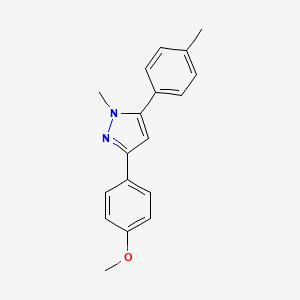
![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)
![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
